molecular formula C7H9BClNO3 B577634 5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID CAS No. 1217500-52-1

5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID

Cat. No.: B577634
CAS No.: 1217500-52-1
M. Wt: 201.413
InChI Key: PJOUUPBCQXEJTF-UHFFFAOYSA-N
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Description

5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID is an organoboron compound with the molecular formula C7H9BClNO3 and a molecular weight of 201.42 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a chlorine atom and an ethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput and efficiency . This method ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The chlorine atom and ethoxy group on the pyridine ring can also participate in various substitution and oxidation reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.

    2-Ethoxy-5-fluoropyridine-3-boronic Acid: Similar structure but with a fluorine atom instead of chlorine.

    3-Pyridineboronic Acid: Lacks the ethoxy and chlorine substituents.

Uniqueness

5-CHLORO-2-ETHOXYPYRIDINE-3-BORONIC ACID is unique due to the presence of both chlorine and ethoxy substituents on the pyridine ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(5-chloro-2-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOUUPBCQXEJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681538
Record name (5-Chloro-2-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-52-1
Record name (5-Chloro-2-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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